

starting materials for 4-Vinyl-1,7-naphthyridine synthesis

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Compound of Interest

Compound Name: 4-Vinyl-1,7-naphthyridine

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Synthesis of 4-Vinyl-1,7-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of **4-Vinyl-1,7-naphthyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis of this target molecule can be strategically approached through two principal routes: the palladium-catalyzed cross-coupling of a pre-functionalized 1,7-naphthyridine core or the olefination of a 4-formyl-1,7-naphthyridine intermediate. This document provides a comprehensive overview of the starting materials, key transformations, and detailed experimental protocols for these synthetic strategies.

Synthetic Strategies and Starting Materials

The synthesis of **4-Vinyl-1,7-naphthyridine** hinges on the strategic introduction of a vinyl group onto the 1,7-naphthyridine scaffold. The selection of the synthetic route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions

This approach involves the coupling of a 4-halo-1,7-naphthyridine with a suitable vinylating agent. The commercially available 4-bromo-1,7-naphthyridine is a convenient starting material

for this pathway. Two of the most effective cross-coupling methodologies for this transformation are the Suzuki-Miyaura and Stille reactions.

- **Suzuki-Miyaura Coupling:** This reaction utilizes a palladium catalyst to couple the 4-bromo-1,7-naphthyridine with a vinylboron species, such as potassium vinyltrifluoroborate. This method is often preferred due to the stability and low toxicity of the boronate reagents.[1][2]
- **Stille Coupling:** The Stille reaction employs a palladium catalyst to couple the 4-halo-1,7-naphthyridine with an organotin reagent, such as vinyltributylstannane. While effective, the toxicity of organotin compounds is a significant consideration.

Route 2: Olefination of 4-Formyl-1,7-naphthyridine

This alternative strategy involves the conversion of a carbonyl group at the 4-position of the 1,7-naphthyridine ring into a vinyl group. This requires the initial synthesis of 4-formyl-1,7-naphthyridine.

- **Synthesis of 4-Formyl-1,7-naphthyridine:** A common method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the 1,7-naphthyridine core.

Once the 4-formyl-1,7-naphthyridine is obtained, it can be converted to the desired vinyl product using standard olefination reactions:

- **Wittig Reaction:** This reaction involves the use of a phosphorus ylide, such as methylenetriphenylphosphorane, generated from the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) and a strong base.
- **Horner-Wadsworth-Emmons (HWE) Reaction:** The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more reactive than a Wittig ylide and often provides better stereoselectivity for the (E)-alkene.[3][4][5] A suitable reagent for this transformation is the anion of trimethyl phosphonoacetate.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic transformations described above.

Synthesis of 2,4-Dichloro-1,7-naphthyridine (Intermediate for Route 1)

A synthetic route to a di-chloro substituted 1,7-naphthyridine has been reported starting from ethyl 3-aminoisonicotinate. This intermediate can potentially be selectively functionalized at the 4-position.

Procedure: The synthesis of 2,4-dichloro-1,7-naphthyridine can be achieved from ethyl 3-aminoisonicotinate in a multi-step process. A key step involves the chlorination of a dihydroxynaphthyridine intermediate using phosphorus oxychloride (POCl_3), resulting in a 41% yield over three steps from the starting aminoester.[\[6\]](#)

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,7-naphthyridine

Materials:

- 4-Bromo-1,7-naphthyridine
- Potassium vinyltrifluoroborate
- Palladium(II) chloride (PdCl_2)
- Triphenylphosphine (PPh_3)
- Cesium carbonate (Cs_2CO_3)
- Tetrahydrofuran (THF)
- Water

Procedure: A general procedure for the Suzuki-Miyaura cross-coupling of aryl bromides with potassium vinyltrifluoroborate can be adapted for this synthesis.[\[1\]](#) In a reaction vessel, 4-bromo-1,7-naphthyridine (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium

carbonate (2.0 mmol), palladium(II) chloride (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%) are combined. The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed mixture of THF and water (typically a 4:1 to 10:1 ratio) is then added. The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **4-vinyl-1,7-naphthyridine**.

Table 1: Summary of Reagents for Suzuki-Miyaura Coupling

Reagent	Role	Stoichiometry (equiv.)
4-Bromo-1,7-naphthyridine	Starting Material	1.0
Potassium vinyltrifluoroborate	Vinylating Agent	1.2
Palladium(II) chloride	Catalyst	0.02
Triphenylphosphine	Ligand	0.06
Cesium carbonate	Base	2.0
THF/Water	Solvent	-

Horner-Wadsworth-Emmons Olefination of 4-Formyl-1,7-naphthyridine

Materials:

- 4-Formyl-1,7-naphthyridine
- Trimethyl phosphonoacetate or a similar phosphonate ylide precursor
- A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))
- Anhydrous tetrahydrofuran (THF)

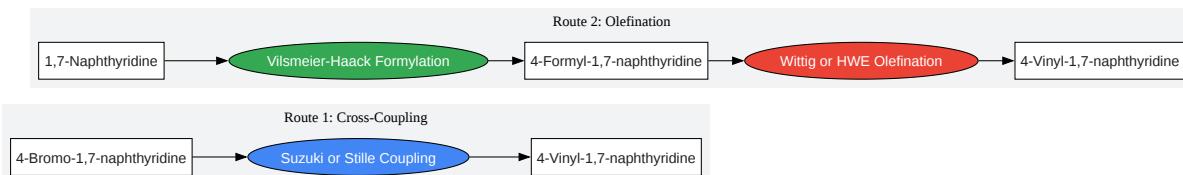
Procedure: A general protocol for the Horner-Wadsworth-Emmons reaction can be followed.^[3] ^[4]^[5] To a stirred suspension of a strong base, such as sodium hydride (1.1 mmol), in anhydrous THF at 0 °C under an inert atmosphere, is added the phosphonate reagent (e.g., trimethyl phosphonoacetate, 1.1 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of 4-formyl-1,7-naphthyridine (1.0 mmol) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield **4-vinyl-1,7-naphthyridine**.

Table 2: Summary of Reagents for Horner-Wadsworth-Emmons Reaction

Reagent	Role	Stoichiometry (equiv.)
4-Formyl-1,7-naphthyridine	Starting Material	1.0
Trimethyl phosphonoacetate	Ylide Precursor	1.1
Sodium hydride	Base	1.1
Anhydrous THF	Solvent	-

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the two primary synthetic routes to **4-Vinyl-1,7-naphthyridine**.



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Caption: Synthetic routes to **4-Vinyl-1,7-naphthyridine**.

Signaling Pathway of Key Transformations

The following diagram illustrates the mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

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